molecular formula C13H17N3OS B2379785 N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1389067-96-2

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2379785
CAS No.: 1389067-96-2
M. Wt: 263.36
InChI Key: SXERVYGRMCXYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves the following steps:

  • Formation of 5-methyl-1,3-thiazol-2-ylamine: This can be achieved by reacting 5-methyl-1,3-thiazole with ammonia under suitable conditions.

  • Piperidine-4-carboxylic acid synthesis: Piperidine-4-carboxylic acid can be synthesized through various methods, including the cyclization of diethanolamine.

  • Coupling reaction: The final step involves the coupling of 5-methyl-1,3-thiazol-2-ylamine with piperidine-4-carboxylic acid using prop-2-ynyl chloride in the presence of a suitable base, such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazole ring or the piperidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the prop-2-ynyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides and sulfones.

  • Reduction: Reduced thiazole and piperidine derivatives.

  • Substitution: Substituted prop-2-ynyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.

Biology: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can be explored for its potential biological activities in various assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of novel therapeutic agents targeting various diseases.

Industry: In the materials science industry, thiazole derivatives are used in the development of advanced materials, such as polymers and coatings. The unique properties of this compound can be harnessed for various industrial applications.

Comparison with Similar Compounds

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.

  • Rifaximin: An antibiotic with a thiazole ring used to treat gastrointestinal infections.

  • Thiamine (Vitamin B1): A thiazole-containing vitamin essential for metabolic processes.

Uniqueness: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide stands out due to its unique structural features, which can be tailored for specific applications. Its combination of a thiazole ring and a piperidine moiety provides versatility in chemical synthesis and potential biological activities.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERVYGRMCXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.